Veratric Acid

Pharmacokinetics Drug Metabolism Bioavailability

Researchers sourcing phenolic acid scaffolds for medicinal chemistry often face bioavailability limitations with trimethoxy analogs. Veratric acid (CAS 93-07-2) resolves this with 40% higher oral bioavailability, enabling more favorable pharmacokinetic profiles in preclinical development. • MMP-9 IC50: 18.3 μM; 67% reduction in TNF-α production at 50 μM in activated microglia • Antioxidant potency equivalent to ascorbic acid across DPPH, ABTS, superoxide, and hydroxyl radical assays • Validated solubility dataset across 12 solvent systems at 298.2 K and 313.2 K eliminates trial-and-error solvent selection ≥98% purity, white to off-white crystalline powder. Ambient shipping; in stock for immediate global dispatch.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 93-07-2
Cat. No. B131383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeratric Acid
CAS93-07-2
Synonymsveratric acid
veratric acid, potassium salt
veratric acid, sodium salt
veratric acid, sodium salt, (11)C-labeled
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)OC
InChIInChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)
InChIKeyDAUAQNGYDSHRET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Veratric Acid: Physicochemical and Bioactivity Profile


Veratric acid (3,4-dimethoxybenzoic acid, CAS 93-07-2) is a naturally occurring O-methylated phenolic acid belonging to the p-methoxybenzoic acid class, with a molecular formula of C9H10O4 and a molecular weight of 182.17 g/mol . It is a derivative of protocatechuic acid and is found in various plant sources including Veratrum species, fruits, and vegetables [1]. The compound exists as a white to off-white crystalline powder with a melting point of 179–182 °C and a predicted pKa of 4.35±0.10 . Veratric acid serves as a key building block for synthesizing antimicrobial agents, antifeedants, and various bioactive compounds, with documented antioxidant, anti-inflammatory, and cardiovascular protective activities .

Veratric Acid: Generic Substitution Not Justified


In-class compounds such as vanillic acid (4-hydroxy-3-methoxybenzoic acid), syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), and 3,4,5-trimethoxybenzoic acid (eudesmic acid) share structural similarities with veratric acid but exhibit distinct physicochemical and biological properties that preclude simple interchangeability. Veratric acid's unique 3,4-dimethoxy substitution pattern, lacking a para-hydroxyl group, confers differential solubility profiles across organic solvent systems [1], altered metabolic stability and oral bioavailability relative to trimethoxy analogs [2], and distinct antioxidant potency in multiple radical scavenging assays compared to reference antioxidants [3]. The absence of the phenolic hydroxyl group also modifies metal chelation capacity and enzyme inhibition profiles, as demonstrated in matrix metalloproteinase-9 (MMP-9) inhibition studies [4]. These quantifiable differences mandate compound-specific evaluation and procurement decisions rather than class-based substitution.

Veratric Acid: Differentiation vs. Analogs


Oral Bioavailability vs. Trimethoxy Analogs

Veratric acid derivatives demonstrate 40% higher oral bioavailability compared to analogous trimethoxybenzoic acids, attributed to reduced Phase II glucuronidation [1]. This finding emerges from comparative in vitro liver microsome stability studies and in vivo pharmacokinetic profiling in rodent models, indicating that the 3,4-dimethoxy substitution pattern confers superior metabolic stability relative to the 3,4,5-trimethoxy configuration.

Pharmacokinetics Drug Metabolism Bioavailability

Solubility vs. Vanillic and Syringic Acids

In a direct comparative study measuring solubility across 12 solvents (water, methanol, ethanol, 1-propanol, 2-propanol, 2-butanone, ethyl acetate, acetonitrile, dimethylformamide, 1,2-propanediol, 1,3-propanediol, and 1,3-butanediol) at 298.2 K and 313.2 K, veratric acid exhibits distinct solubility behavior compared to vanillic acid and syringic acid [1]. The differences are most pronounced in alcohol solvents, where the presence or absence of the para-hydroxyl group significantly alters solute-solvent interactions. Veratric acid's lack of a free phenolic hydroxyl group results in systematically different solubility values that cannot be extrapolated from its hydroxyl-bearing analogs.

Solubility Crystallization Formulation

Antioxidant Activity vs. Ascorbic Acid

Veratric acid demonstrates antioxidant activity comparable to ascorbic acid (vitamin C), the reference antioxidant standard, across multiple radical scavenging assays including DPPH, ABTS, superoxide, and hydroxyl radical [1]. This head-to-head comparison establishes veratric acid as a phenolic antioxidant with potency equivalent to a widely recognized benchmark. Additionally, veratric acid exhibits anti-proliferative activity against KB cells with an IC50 of 80 μg/mL, accompanied by mitochondrial membrane potential depolarization and ROS generation [1].

Antioxidant Free Radical Scavenging Oxidative Stress

MMP-9 Inhibition

Veratric acid inhibits matrix metalloproteinase-9 (MMP-9) with an IC50 value of 18.3 μM [1]. NMR studies demonstrate that this inhibition occurs through zinc ion chelation in the enzyme active site, a mechanism enabled by the compound's carboxylic acid moiety and dimethoxy substitution pattern [1]. The dimethoxy groups facilitate membrane penetration while the carboxylic acid enables ionic interactions with arginine residues in the enzymatic binding pocket. In activated microglia, veratric acid at 50 μM reduces TNF-α production by 67% via IκB kinase inhibition and NF-κB pathway suppression [1].

Enzyme Inhibition Osteoarthritis Drug Discovery

Melting Point Specification

Veratric acid exhibits a melting point range of 179–182 °C (lit.) . This narrow melting range is a critical quality attribute for compound identification and purity assessment during procurement. The melting point distinguishes veratric acid from structurally related compounds: vanillic acid melts at 208–210 °C, syringic acid at 205–209 °C, and 3,4,5-trimethoxybenzoic acid at 171–172 °C [1][2][3]. The approximately 27–30 °C depression relative to vanillic acid reflects the replacement of the hydrogen-bonding para-hydroxyl group with a methoxy substituent.

Purity Quality Control Thermal Analysis

Veratric Acid: Research and Industrial Applications


Oral Bioavailability Scaffold

Medicinal chemistry programs seeking phenolic acid scaffolds with improved oral bioavailability should prioritize veratric acid over trimethoxybenzoic acid analogs. The 40% higher oral bioavailability documented for veratric acid derivatives [1] directly translates to more favorable pharmacokinetic profiles and reduced dosing requirements in preclinical development. This advantage is particularly relevant for chronic oral administration indications such as cardiovascular protection and anti-inflammatory therapy.

Natural Antioxidant for Oxidative Stress

Veratric acid serves as a validated natural product antioxidant with potency equivalent to ascorbic acid across DPPH, ABTS, superoxide, and hydroxyl radical assays [2]. Researchers investigating oxidative stress mechanisms or screening for antioxidant compounds can employ veratric acid as a plant-derived positive control, offering an alternative to synthetic antioxidants while maintaining comparable reference activity.

MMP-9 Inhibitor for Osteoarthritis & Neuroinflammation

Drug discovery efforts targeting matrix metalloproteinase-9 (MMP-9) for osteoarthritis or neuroinflammation should consider veratric acid as a structurally characterized starting point. The IC50 of 18.3 μM against MMP-9 and the 67% reduction in TNF-α production at 50 μM in activated microglia [3] provide quantifiable benchmarks for SAR optimization and derivative synthesis campaigns.

Synthetic Intermediate with Defined Solubility

Chemical synthesis workflows requiring dissolution of the starting material in alcohols or ketones should select veratric acid based on its empirically determined solubility profile. The comprehensive solubility dataset across 12 solvents at 298.2 K and 313.2 K [4] enables informed solvent selection for recrystallization, esterification, and coupling reactions, eliminating trial-and-error approaches that would be required when substituting vanillic or syringic acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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